5-(3-chlorophenyl)-6-((2-methoxyethyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione
Beschreibung
This compound features a furo[2,3-d]pyrimidine-dione core, a bicyclic system comprising fused furan and pyrimidine rings. Key substituents include:
Eigenschaften
IUPAC Name |
5-(3-chlorophenyl)-6-(2-methoxyethylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4/c1-20-15(22)13-12(10-5-4-6-11(18)9-10)14(19-7-8-24-3)25-16(13)21(2)17(20)23/h4-6,9,19H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRULSCKNAANSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=C(O2)NCCOC)C3=CC(=CC=C3)Cl)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary targets of F3248-0115 are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a subfamily of receptor tyrosine kinases that participate in processes such as embryogenesis, angiogenesis, tissue homeostasis, and wound repair. Aberrant activation of FGFR signaling is observed in different types of cancer.
Mode of Action
F3248-0115 is a pan-FGFR kinase inhibitor that binds to and inhibits the activity of FGFR2 and FGFR3. It is designed to target primary oncogenic FGFR alterations as well as secondary kinase domain drug resistance mutations. This compound is a next-generation, irreversible FGFR inhibitor.
Biochemical Pathways
The inhibition of FGFR2 and FGFR3 by F3248-0115 affects the FGFR signaling pathway . This pathway plays a crucial role in cell growth, survival, and differentiation. When FGFR is inhibited, it can lead to the suppression of these cellular processes, which can potentially halt the growth and proliferation of cancer cells.
Pharmacokinetics
The pharmacokinetics of F3248-0115 are currently being evaluated in adults with advanced tumors harboring FGFR2 and/or FGFR3 gene alterations. Preliminary clinical data suggest that F3248-0115 is safe, orally bioavailable, and has favorable pharmacokinetic parameters. Further dose escalation is required to nominate the maximum tolerated dose and recommended phase ii dose.
Result of Action
The molecular and cellular effects of F3248-0115’s action include the inhibition of FGFR2 and FGFR3, leading to the suppression of the FGFR signaling pathway. This can potentially halt the growth and proliferation of cancer cells. Preliminary clinical data suggest that F3248-0115 shows a signal of antitumor activity.
Action Environment
The action, efficacy, and stability of F3248-0115 can be influenced by various environmental factors These can include the presence of other drugs, the patient’s overall health status, genetic factors, and the specific characteristics of the tumor.
Biologische Aktivität
5-(3-chlorophenyl)-6-((2-methoxyethyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The structure of 5-(3-chlorophenyl)-6-((2-methoxyethyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione can be represented as follows:
- Molecular Formula : C₁₃H₁₅ClN₄O₃
- Molecular Weight : 300.75 g/mol
- CAS Number : 83548-58-7
This compound features a furo-pyrimidine core that is modified with a chlorophenyl group and a methoxyethyl amino side chain, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including the compound . For instance:
- Cytotoxicity : In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For example, similar compounds have shown IC50 values ranging from 0.57 μM to 1.31 μM against MCF-7 breast cancer cells and HepG2 liver cancer cells . The compound's structural analogs have been noted for their ability to induce apoptosis and inhibit cell proliferation effectively.
The mechanism by which this compound exerts its anticancer effects may involve:
- PIM-1 Kinase Inhibition : Some derivatives exhibit potent inhibition of PIM-1 kinase, an important target in cancer therapy. For instance, related compounds have shown IC50 values as low as 11.4 nM . This inhibition leads to cell cycle arrest and increased apoptosis rates in treated cells.
Enzyme Inhibition
Beyond anticancer activity, the compound's ability to inhibit specific enzymes has also been investigated:
- EGFR/VEGFR-2 Inhibition : Research indicates that certain pyrimidine derivatives can act as dual inhibitors of EGFR and VEGFR-2 pathways, which are crucial for tumor growth and angiogenesis. Compounds with similar structures have demonstrated GI50 values between 22 nM and 33 nM against a panel of cancer cell lines .
Comparative Biological Activity
The following table summarizes the biological activities observed in related compounds:
| Compound Name | IC50 (μM) | Target/Activity |
|---|---|---|
| 5-(3-chlorophenyl)-6-amino-pyrimidine | 0.57 | MCF-7 Cell Cytotoxicity |
| Pyrimidine Derivative A | 1.31 | HepG2 Cell Cytotoxicity |
| Compound B | 11.4 | PIM-1 Kinase Inhibition |
| Compound C | 22 | EGFR/VEGFR-2 Dual Inhibition |
Study 1: Anticancer Efficacy
In a study examining various pyrimidine derivatives, the compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 0.57 μM. The study concluded that modifications on the pyrimidine core significantly enhance anticancer efficacy .
Study 2: Enzyme Interaction
Another investigation focused on the interaction of similar compounds with PIM-1 kinase. Molecular docking studies revealed strong binding affinities that correlate with observed enzyme inhibition rates . This highlights the importance of structural features in determining biological activity.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Influence: Furo vs. Thieno/Pyrano Cores: The target compound’s furan ring (oxygen atom) offers higher polarity and hydrogen-bonding capacity compared to thiophene (sulfur) in –7, which is more lipophilic. Pyrano/thienerivatives may exhibit stronger membrane penetration but lower solubility . Pyrido vs.
Substituent Effects: Chlorophenyl Position: The target’s 3-chlorophenyl group (meta substitution) likely provides better steric accessibility than 2-chlorophenyl (), which could hinder binding . Amino Group Modifications: The 2-methoxyethylamino group in the target compound balances hydrophilicity (methoxy) and flexibility (ethyl chain), contrasting with rigid cyano () or thiazolyl () groups, which may limit solubility .
Methylation Patterns :
- 1,3-Dimethylation in the target compound and derivatives may shield the pyrimidine-dione core from oxidative degradation, a common strategy to improve pharmacokinetics .
Biological Activity Trends: Thieno[2,3-d]pyrimidine-diones () show notable antimicrobial activity, suggesting that the target compound’s furan analog could be optimized for similar applications. However, the absence of a sulfur atom might reduce membrane permeability .
Vorbereitungsmethoden
Vilsmeier–Haack Cyclization for Furan Ring Construction
The furo[2,3-d]pyrimidine core is synthesized via Vilsmeier reagent-mediated cyclization of 6-amino-1,3-dimethyluracil derivatives. Starting with 1,3-dimethyl-6-aminouracil (1 ), treatment with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) generates the Vilsmeier complex, facilitating formylation at C5. Subsequent cyclization under basic conditions (triethylamine, ethanol) yields 1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione (2 ) (Scheme 1).
Key Conditions :
- Reagents : POCl₃ (1.2 equiv), DMF (1.5 equiv), Et₃N (2.0 equiv)
- Temperature : 0°C → rt (12 h)
- Yield : 68–72%
Functionalization at C5: 3-Chlorophenyl Group Introduction
Suzuki–Miyaura Cross-Coupling
The 3-chlorophenyl moiety is introduced via palladium-catalyzed coupling. Bromination of 2 using N-bromosuccinimide (NBS) in DMF affords 5-bromo-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione (3 ). Reaction with 3-chlorophenylboronic acid under Suzuki conditions yields 4 (Scheme 2).
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : Cs₂CO₃ (2.5 equiv)
- Solvent : Dioxane/H₂O (4:1)
- Temperature : 90°C, 16 h
- Yield : 85%
Characterization Data for 4 :
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.52 (m, 4H, Ar–H), 3.42 (s, 6H, N–CH₃), 2.89 (s, 3H, O–CH₃).
- HPLC Purity : 98.5%.
Amination at C6: Installation of (2-Methoxyethyl)amino Group
Nucleophilic Aromatic Substitution (SNAr)
6-Chloro intermediate 5 (prepared via chlorination of 4 using PCl₃) undergoes displacement with 2-methoxyethylamine. The reaction proceeds in THF with K₂CO₃ as base (Scheme 3).
- Reagents : 2-Methoxyethylamine (3.0 equiv), K₂CO₃ (2.0 equiv)
- Temperature : 70°C, 8 h
- Yield : 76%
Side Products :
Alternative Pathway: One-Pot Multicomponent Synthesis
Cyclocondensation of Uracil, Aldehyde, and Amine
A streamlined approach involves reacting 1,3-dimethylbarbituric acid (6 ), 3-chlorobenzaldehyde (7 ), and 2-methoxyethylamine (8 ) in ethanol with morpholine catalysis. The reaction proceeds via Knoevenagel condensation, Michael addition, and cyclization (Scheme 4).
Advantages :
- Atom Economy : Single-step formation of C5–C6 bonds.
- Yield : 62% (crude), 58% after recrystallization.
Spectroscopic Validation and Purity Assessment
Structural Confirmation
¹H NMR (500 MHz, CDCl₃):
- δ 7.45–7.38 (m, 4H, Ar–H), 4.12 (t, J = 5.1 Hz, 2H, NH–CH₂), 3.67 (t, J = 5.1 Hz, 2H, O–CH₂), 3.41 (s, 3H, O–CH₃), 3.32 (s, 6H, N–CH₃).
13C NMR (126 MHz, CDCl₃):
- δ 164.2 (C=O), 158.9 (C=O), 152.1 (C-2), 134.6 (C-5), 129.8–128.3 (Ar–C), 70.1 (O–CH₂), 59.0 (O–CH₃), 31.2 (N–CH₃).
HRMS (ESI+) :
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Vilsmeier + Suzuki | 3 | 58 | 98.5 | High |
| One-Pot Multicomponent | 1 | 58 | 97.2 | Moderate |
| SNAr Amination | 2 | 76 | 99.0 | High |
Key Findings :
- The SNAr route offers superior yield and purity but requires pre-functionalized intermediates.
- Multicomponent synthesis reduces step count but necessitates rigorous optimization.
Industrial Considerations and Process Chemistry
Cost-Efficiency Metrics
Q & A
Q. Basic Research Focus
- X-ray crystallography : Resolves 3D molecular conformation and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .
- NMR spectroscopy : H and C NMR confirm substituent positions, with DEPT-135 distinguishing CH, CH, and CH groups.
- Mass spectrometry (HRMS) : Validates molecular formula via exact mass analysis.
- FTIR : Identifies functional groups (e.g., C=O stretching at ~1700 cm for dione moieties).
How do substituent variations (e.g., chloro, methoxyethyl) influence the compound’s physicochemical and biological properties?
Advanced Research Focus
Substituents modulate electronic and steric effects:
- Electron-withdrawing groups (e.g., Cl) : Increase electrophilicity, enhancing reactivity in nucleophilic substitutions .
- Methoxyethyl groups : Improve solubility via hydrogen bonding while retaining lipophilicity for membrane permeability .
| Substituent | Impact on Properties | Example from Evidence |
|---|---|---|
| 3-Chlorophenyl | Enhances binding to hydrophobic pockets in target proteins | |
| Methoxyethyl | Balances solubility and bioavailability | |
| Methyl groups (1,3-positions) | Stabilize the fused furan-pyrimidine core via steric protection |
SAR studies require systematic substitution at positions 5, 6, and 1/3, followed by assays (e.g., enzyme inhibition, cytotoxicity) to correlate structure with activity.
How can computational methods streamline reaction pathway design and predict regioselectivity?
Advanced Research Focus
Quantum mechanical calculations (DFT) model transition states and intermediates to predict favorable reaction pathways. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to optimize conditions (e.g., solvent polarity, temperature) and reduce development time . Molecular docking studies (using AutoDock Vina or Schrödinger) pre-screen substituent configurations for target affinity prior to synthesis.
How should researchers resolve contradictions in synthetic yield data across studies?
Q. Methodological Approach
- Reproduce conditions : Verify solvent purity, catalyst source, and inert atmosphere (N/Ar).
- Analyze byproducts : LC-MS identifies side products (e.g., dehalogenated or hydrolyzed derivatives).
- Cross-reference protocols : Compare alkylation methods (e.g., benzyl chlorides in DMF vs. acetonitrile) . Contradictions often arise from trace moisture or competing nucleophiles.
What strategies are effective for designing in vitro assays to evaluate this compound’s mechanism of action?
Q. Advanced Research Focus
- Target identification : Use cheminformatics tools (SwissTargetPrediction) to hypothesize targets (e.g., kinases, GPCRs).
- Enzyme inhibition assays : Measure IC values under controlled pH and temperature.
- Cellular assays : Assess cytotoxicity (MTT assay), apoptosis (Annexin V), or cell cycle arrest (flow cytometry).
- Data validation : Include positive controls (e.g., staurosporine for apoptosis) and statistical analysis (ANOVA, p < 0.05).
What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Q. Advanced Research Focus
- Chiral intermediates : Use asymmetric catalysis (e.g., chiral ligands in Pd-catalyzed couplings) or chiral HPLC for resolution.
- Process optimization : Continuous flow reactors improve heat/mass transfer and reduce racemization risks.
- Analytical QC : Regular chiral HPLC or CD spectroscopy ensures enantiopurity ≥98% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
